N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can be achieved through a multi-step process. One common method involves the initial formation of the thiazole ring, followed by the introduction of the aminomethyl group and the propanamide moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N-methylamine
- **2-Phenyl-1-(1,3-thiazol-2-yl)ethylamine
- **1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine
Uniqueness
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H15N3OS |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)7(13)12-8-11-6(4-10)5-14-8/h5H,4,10H2,1-3H3,(H,11,12,13) |
InChI Key |
TVFMDAQOHPIINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
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